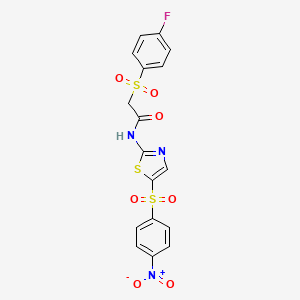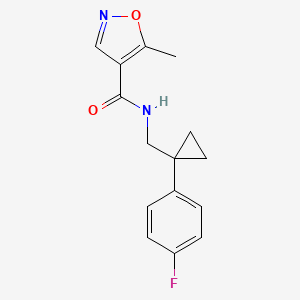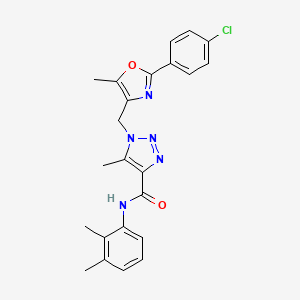
3,4-difluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups and structural motifs common in organic chemistry, including a pyridine ring, a tetrahydro-2H-pyran ring, and an amide group . These groups are often found in biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . The presence of fluorine atoms could also allow for analysis using 19F NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of polar groups like the amide could impact its solubility .科学的研究の応用
Synthesis and Characterization
Research into difluorobenzamide derivatives often explores their synthesis and structural characterization. For instance, studies on energetically stable multi-component molecular solids involving similar compounds have focused on their assembly through hydrogen bonding and weak intermolecular interactions, such as C–H⋯F and C–H⋯O bonds (Wang et al., 2014). These studies highlight the significance of such interactions in creating larger supramolecular architectures, which could have implications in materials science and nanotechnology.
Luminescence and Photophysical Properties
The photophysical properties of benzamides, including difluorobenzamide derivatives, have been studied for their potential applications in organic materials and biological systems. Research demonstrates that certain benzamides can exhibit blue fluorescence and are investigated for their use in organic light-emitting diodes (OLEDs) and as biological probes (Yamaji et al., 2017). The study of their aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties also points towards applications in sensing and imaging technologies (Srivastava et al., 2017).
Catalysis and Biological Applications
Difluorobenzamide derivatives have been explored as catalysts and in biological contexts. For instance, ytterbium(III) compounds have been utilized in the synthesis of tetrahydrobenzo[b]pyrans, showcasing the role of fluorinated compounds in facilitating chemical transformations (Hong & Cai, 2010). Moreover, research into the histone deacetylase inhibitory activity of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamides suggests potential therapeutic applications in cancer treatment (Zhou et al., 2008).
Corrosion Inhibition
Investigations into azomethine-based Schiff bases, which share structural similarities with difluorobenzamide derivatives, have demonstrated their efficacy as corrosion inhibitors on mild steel surfaces. This research indicates the potential for such compounds in protecting metals from corrosion, which is critical in industrial applications (Murmu et al., 2019).
作用機序
特性
IUPAC Name |
3,4-difluoro-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c19-15-4-3-13(10-16(15)20)18(23)22-17(12-5-8-24-9-6-12)14-2-1-7-21-11-14/h1-4,7,10-12,17H,5-6,8-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLZHPPNVUYUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2924453.png)
![3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2924455.png)


![N-(3-chloro-4-methylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2924460.png)






